molecular formula C12H11N3O B11886678 1-(Quinolin-3-yl)pyrazolidin-3-one CAS No. 88164-55-0

1-(Quinolin-3-yl)pyrazolidin-3-one

Cat. No.: B11886678
CAS No.: 88164-55-0
M. Wt: 213.23 g/mol
InChI Key: QNZORRWYDCGEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-3-yl)pyrazolidin-3-one is a heterocyclic compound that combines the structural features of quinoline and pyrazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the pyrazolidinone ring adds to the compound’s versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)pyrazolidin-3-one typically involves the reaction of quinoline derivatives with pyrazolidinone precursors. One common method includes the condensation of 3-quinolinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as indium(III) chloride can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Quinolin-3-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1-(Quinolin-3-yl)pyrazolidin-3-one is unique due to its combined structural features of quinoline and pyrazolidinone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

88164-55-0

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-quinolin-3-ylpyrazolidin-3-one

InChI

InChI=1S/C12H11N3O/c16-12-5-6-15(14-12)10-7-9-3-1-2-4-11(9)13-8-10/h1-4,7-8H,5-6H2,(H,14,16)

InChI Key

QNZORRWYDCGEJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.